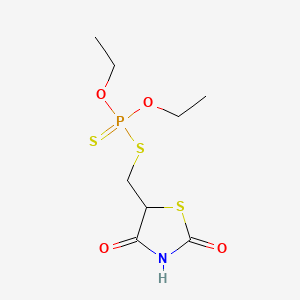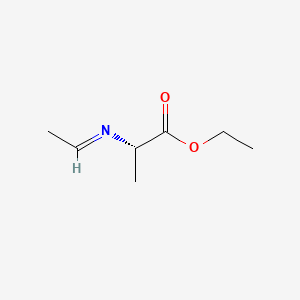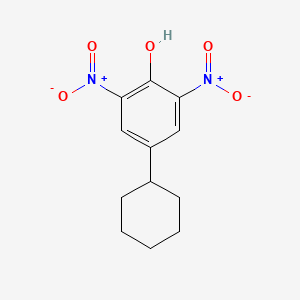
4-Cyclohexyl-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-2,6-dinitrophenol is an aromatic nitro compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is known for its yellow crystalline appearance and is used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dinitrophenol typically involves the nitration of cyclohexylphenol. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Formation of cyclohexylquinone derivatives.
Reduction: Production of 4-cyclohexyl-2,6-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative phosphorylation.
Industry: Employed in the production of dyes, pesticides, and other chemical intermediates
Wirkmechanismus
The primary mechanism of action of 4-Cyclohexyl-2,6-dinitrophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrophenol
- 2-Cyclohexyl-4,6-dinitrophenol
- 2,4-Dinitro-6-cyclohexylphenol
Comparison: 4-Cyclohexyl-2,6-dinitrophenol is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other dinitrophenols. This uniqueness affects its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
4097-58-9 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
4-cyclohexyl-2,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
InChI-Schlüssel |
FQTXZQQAXMVGTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

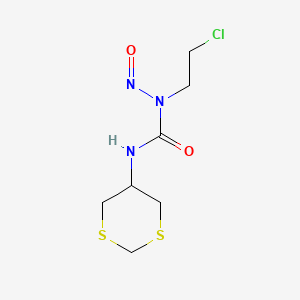

![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
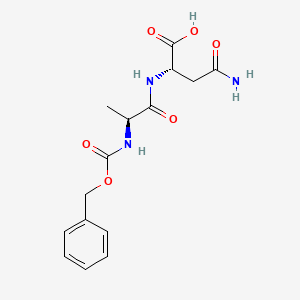

![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
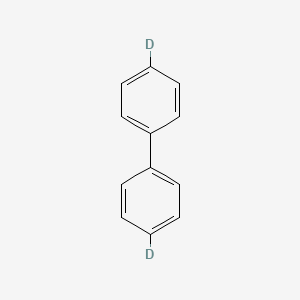
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

